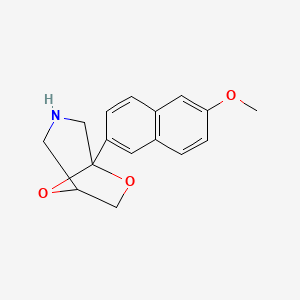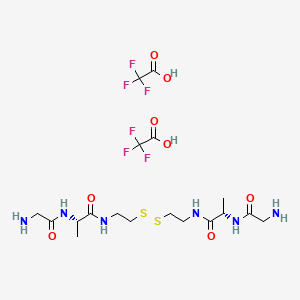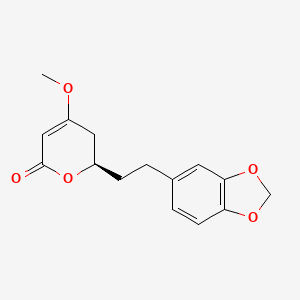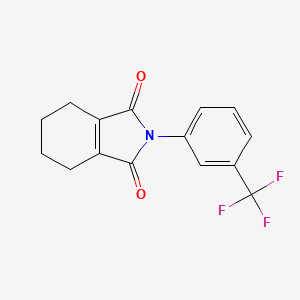![molecular formula C21H13ClN6O3 B15186929 5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile CAS No. 94109-24-7](/img/structure/B15186929.png)
5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile is a complex organic compound that features a variety of functional groups, including an azo group, a nitrile group, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The resulting oxadiazole intermediate is then coupled with a chloro-substituted phenyl ring through an azo coupling reaction, which involves the formation of a diazonium salt followed by its reaction with the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the azo coupling step and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mécanisme D'action
The mechanism of action of 5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azo group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)aniline
- 5-(4-Chlorophenyl)-1,2,4-oxadiazole
- 4-Methyl-2-oxonicotinonitrile
Uniqueness
5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile is unique due to the combination of its functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of both an azo group and an oxadiazole ring in the same molecule is relatively rare and provides opportunities for diverse applications in various fields.
Propriétés
Numéro CAS |
94109-24-7 |
|---|---|
Formule moléculaire |
C21H13ClN6O3 |
Poids moléculaire |
432.8 g/mol |
Nom IUPAC |
5-[[4-chloro-2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]-2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H13ClN6O3/c1-11-15(10-23)19(29)25-20(30)17(11)27-26-16-8-7-13(22)9-14(16)21-24-18(28-31-21)12-5-3-2-4-6-12/h2-9H,1H3,(H2,25,29,30) |
Clé InChI |
NUAQEANIKUBDAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=C1C#N)O)N=NC2=C(C=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


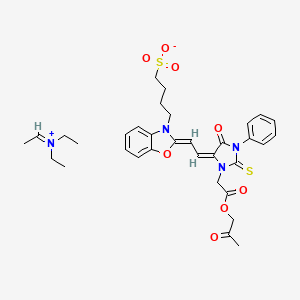
![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate](/img/structure/B15186849.png)
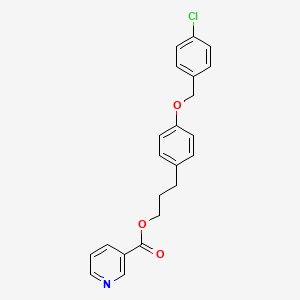


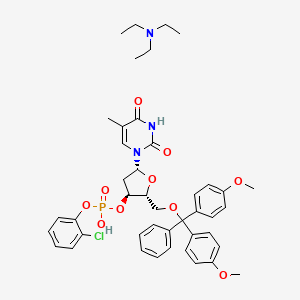
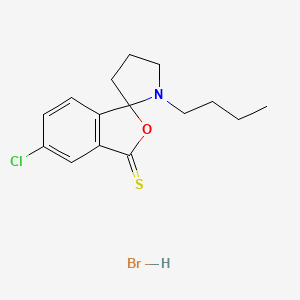
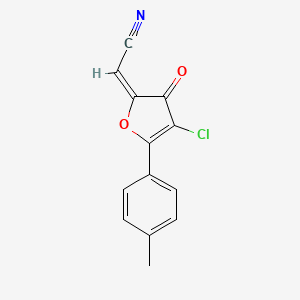
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
